Cas no 1243480-30-9 (4-Bromo-3-cyclopropoxypyridine)
4-Bromo-3-cyclopropoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 1243480-30-9
- DB-412352
- AT27672
- 4-BROMO-3-CYCLOPROPOXYPYRIDINE
- SCHEMBL24344252
- 4-Bromo-3-(cyclopropyloxy)pyridine
- MB34228
- 4-Bromo-3-cyclopropoxypyridine
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- Inchi: 1S/C8H8BrNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2
- InChI Key: JOZQUFHTVOKSHA-UHFFFAOYSA-N
- SMILES: BrC1C=CN=CC=1OC1CC1
Computed Properties
- Exact Mass: 212.97893g/mol
- Monoisotopic Mass: 212.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 22.1Ų
4-Bromo-3-cyclopropoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A724354-1g |
4-Bromo-3-cyclopropoxypyridine |
1243480-30-9 | 1g |
$1263.0 | 2024-04-25 |
4-Bromo-3-cyclopropoxypyridine Suppliers
4-Bromo-3-cyclopropoxypyridine Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-Bromo-3-cyclopropoxypyridine
Recent Advances in the Application of 4-Bromo-3-cyclopropoxypyridine (CAS: 1243480-30-9) in Chemical Biology and Pharmaceutical Research
4-Bromo-3-cyclopropoxypyridine (CAS: 1243480-30-9) has emerged as a pivotal intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its unique structural properties, which facilitate the construction of complex molecular architectures. This research brief synthesizes the latest findings on this compound, focusing on its applications, synthetic methodologies, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Bromo-3-cyclopropoxypyridine as a key building block in the synthesis of selective JAK2 inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to incorporate this moiety into a series of derivatives, achieving nanomolar potency against JAK2 while maintaining selectivity over other kinases. This work underscores the compound's versatility in targeted drug design, particularly for inflammatory and oncological indications.
In parallel research, scientists at a leading pharmaceutical company have developed an innovative synthetic route to 4-Bromo-3-cyclopropoxypyridine that improves yield and scalability. Their approach, detailed in a recent patent application (WO2023056123), employs a novel cyclopropanation strategy under continuous flow conditions, reducing the number of purification steps and minimizing hazardous waste generation. This advancement addresses critical challenges in the industrial-scale production of this valuable intermediate.
Structural-activity relationship (SAR) studies have revealed that the bromo and cyclopropoxy substituents on the pyridine ring of 1243480-30-9 contribute significantly to its binding affinity with various biological targets. Computational modeling and X-ray crystallography data published in Bioorganic & Medicinal Chemistry Letters (2024) show that these functional groups participate in crucial hydrophobic interactions and hydrogen bonding networks within enzyme active sites. These insights are guiding the rational design of next-generation pharmaceutical compounds.
Emerging applications in chemical biology have expanded the utility of 4-Bromo-3-cyclopropoxypyridine beyond traditional drug discovery. A recent Nature Chemical Biology publication described its incorporation into activity-based protein profiling (ABPP) probes, enabling the selective labeling and identification of cysteine-reactive enzymes in complex proteomes. This application demonstrates the compound's potential as a versatile tool for target identification and validation in phenotypic screening campaigns.
Ongoing clinical trials featuring compounds derived from 4-Bromo-3-cyclopropoxypyridine scaffolds suggest promising therapeutic potential. Phase I results for a novel IRAK4 inhibitor (development code: BCP-1042) showed favorable pharmacokinetic profiles and preliminary efficacy in autoimmune disease models. The successful translation of these findings from bench to bedside highlights the continued importance of this chemical scaffold in addressing unmet medical needs.
Future research directions for 1243480-30-9 derivatives include exploration of their potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary data presented at the 2024 American Chemical Society national meeting indicate that the bromo substituent can serve as an effective handle for further functionalization, while the cyclopropoxy group enhances membrane permeability - a combination that may prove valuable in addressing challenging drug targets.
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